![molecular formula C16H16N2O4S B2721102 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone CAS No. 848907-15-3](/img/structure/B2721102.png)
1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BDPET, and it is a derivative of the naturally occurring compound, sulforaphane. BDPET has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Organic Synthesis Methodologies
- Preparation and Reactions of Organosulfonyloxy Derivatives : Zhdankin et al. (1996) described the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, which are similar in structure to the compound , and their reactions with alkynyltrimethylsilanes. This research might provide insights into synthetic methodologies that could be applicable to the compound of interest (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).
Cytotoxicity and Anticancer Potential
- Cytotoxic Benzil and Coumestan Derivatives : Ganapaty et al. (2009) isolated and evaluated cytotoxic derivatives from Tephrosia calophylla, showing significant cytotoxicity against cancer cell lines. This study suggests that structurally complex molecules containing benzodioxol moieties may exhibit notable anticancer activities (Ganapaty, Srilakshmi, Pannakal, Rahman, Laatsch, & Brun, 2009).
Antituberculosis and Cytotoxicity Studies
- Synthesis and Antituberculosis Activity : Chitra et al. (2011) conducted synthesis and in vitro antituberculosis and cytotoxicity studies on 3-heteroarylthioquinoline derivatives, highlighting the potential for compounds with sulfur-containing heterocyclic analogs to contribute to antituberculosis research. Although this study does not directly involve the specified compound, it underscores the relevance of sulfur-containing heterocycles in medicinal chemistry (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Directed Metalation in Synthesis
- Functionalized Heterocyclic Analogs for Cancer Treatment : Research by Haridevamuthu et al. (2023) on hydroxyl-containing benzo[b]thiophene analogs indicates their selective antiproliferative activity against cancer cells, suggesting that modifications to the benzodioxol moiety could influence anticancer efficacy. This is relevant for considering structural analogs and derivatives for therapeutic applications (Haridevamuthu, Manjunathan, Alphonse, Kumar, Thanigaivel, Kishore, Sundaram, Gopinath, Arockiaraj, & Bellucci, 2023).
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-3-11-7-15(20)18-16(17-11)23-8-12(19)10-4-5-13-14(6-10)22-9-21-13/h4-7H,2-3,8-9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNJTJJNOLCBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


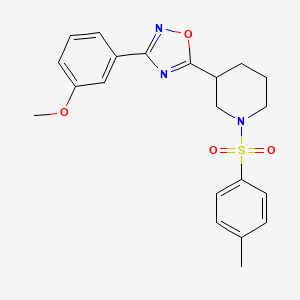
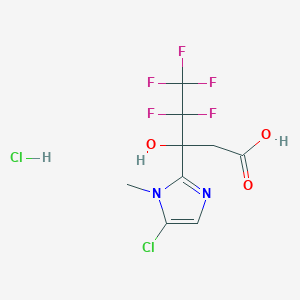
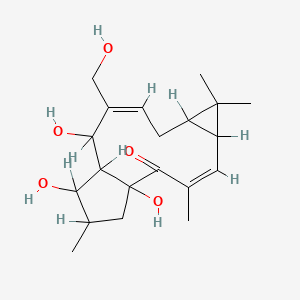
![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)
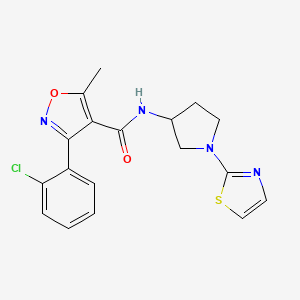
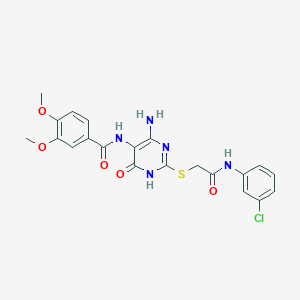
![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)

![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)
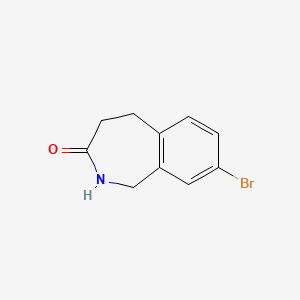

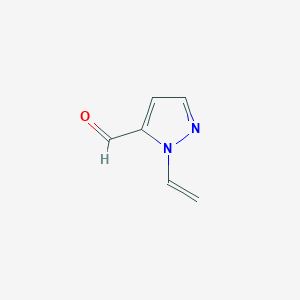
![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)